molecular formula C11H17NO6S B15046504 (2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid

(2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid

Cat. No.: B15046504
M. Wt: 291.32 g/mol
InChI Key: AGVNXPWJROBNQY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid is a complex organic compound that features both amide and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Amide Group: Starting with a suitable amino acid, the amine group can be acetylated using acetic anhydride under mild conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Esterification: The hydroxyl group can be esterified using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Oxidation: The ketone group can be introduced through selective oxidation of the corresponding alcohol using reagents like PCC (Pyridinium chlorochromate).

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study enzyme mechanisms.

    Medicine: Potential use in drug development due to its unique functional groups.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-acetamido-3-mercaptopropanoic acid: Similar structure but lacks the ester and ketone groups.

    N-acetylcysteine: Contains an amide and a thiol group but lacks the ester and ketone groups.

Uniqueness

(2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid is unique due to the presence of multiple functional groups (amide, ester, ketone, and sulfanyl), which can confer diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H17NO6S

Molecular Weight

291.32 g/mol

IUPAC Name

(2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H17NO6S/c1-7(13)12-10(11(16)17)6-19-4-3-9(15)5-18-8(2)14/h10H,3-6H2,1-2H3,(H,12,13)(H,16,17)/t10-/m0/s1

InChI Key

AGVNXPWJROBNQY-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCCC(=O)COC(=O)C)C(=O)O

Canonical SMILES

CC(=O)NC(CSCCC(=O)COC(=O)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.